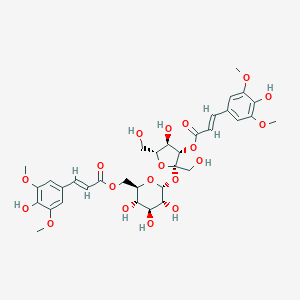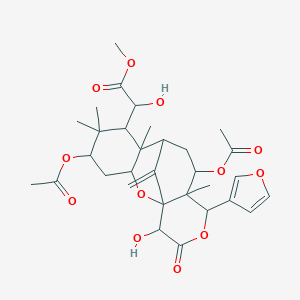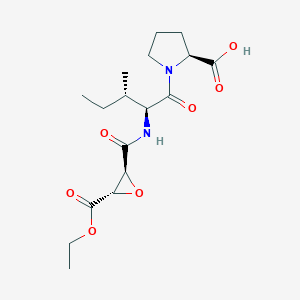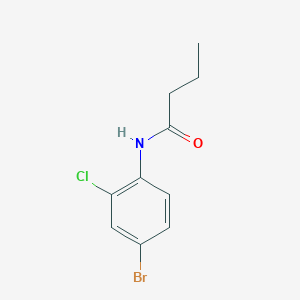![molecular formula C19H22N2O4 B236734 N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It exhibits potential therapeutic applications in the treatment of various inflammatory diseases, cancer, and neurological disorders.
Mécanisme D'action
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide exerts its effects by binding to and activating adenosine A3 receptors, which are predominantly expressed in inflammatory cells, cancer cells, and neurons. Activation of these receptors leads to a cascade of intracellular signaling events, resulting in the modulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibiting the migration of inflammatory cells. It also induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Furthermore, N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been found to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity for adenosine A3 receptors, which allows for specific targeting of these receptors. However, it also has limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide research, such as exploring its potential therapeutic applications in other inflammatory diseases and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide can also be used as a tool compound to study the role of adenosine A3 receptors in various cellular processes.
Méthodes De Synthèse
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide can be synthesized by following a multistep process involving the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylacetonitrile to obtain the intermediate product, which is further treated with hydroxylamine hydrochloride to obtain N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-5-7-15(8-6-14)21-19(23)13-9-16(24-3)11-17(10-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Clé InChI |
DAPHIDDDHZDNLX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)




![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)